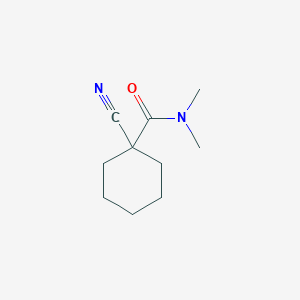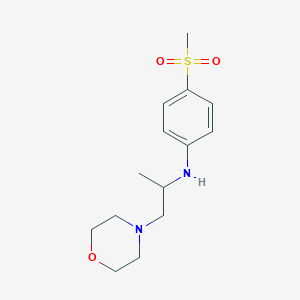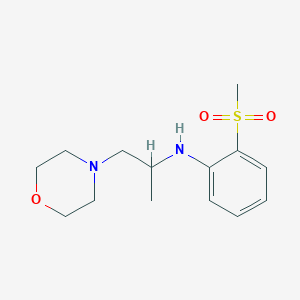![molecular formula C14H13FN2O2 B7588201 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588201.png)
6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid, also known as FMP3, is a synthetic compound that has been widely used in scientific research applications. It belongs to the class of pyridine carboxylic acids and is a potent inhibitor of a specific enzyme called protein tyrosine phosphatase 1B (PTP1B).
Wirkmechanismus
6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid is a potent and selective inhibitor of PTP1B. It binds to the active site of the enzyme and prevents its catalytic activity. This leads to an increase in insulin signaling and glucose uptake in cells. 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. It has also been shown to inhibit the growth and proliferation of cancer cells by targeting the PTP1B signaling pathway.
Biochemical and Physiological Effects:
6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid has been shown to have several biochemical and physiological effects. It improves insulin sensitivity and glucose homeostasis in animal models of diabetes. It also inhibits the growth and proliferation of cancer cells by targeting the PTP1B signaling pathway. 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in cells. It has also been shown to have neuroprotective effects and can protect neurons from oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid has several advantages for lab experiments. It is a potent and selective inhibitor of PTP1B and can be used to study its role in various physiological and pathological conditions. 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid is also easy to synthesize and can be obtained in large quantities. However, 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid also has some limitations. It has poor solubility in water and requires the use of organic solvents for its preparation and use. 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid can also have off-target effects on other enzymes and proteins, which can complicate its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid in scientific research. One area of interest is the development of new PTP1B inhibitors with improved potency and selectivity. Another area of interest is the study of the molecular mechanisms of PTP1B inhibition and its downstream signaling pathways. 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid can also be used to study the role of PTP1B in other physiological and pathological conditions such as inflammation, neurodegenerative diseases, and cancer. Finally, 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid can be used as a lead compound for the development of new drugs for the treatment of diabetes and cancer.
Synthesemethoden
The synthesis of 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the amino group of 2-fluorobenzylamine with a suitable protecting group such as Boc (tert-butyloxycarbonyl). The protected amine is then reacted with 3-pyridinecarboxylic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to give the desired product 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid. The final product is then purified by column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid has been widely used as a tool compound in scientific research to study the role of PTP1B in various physiological and pathological conditions. PTP1B is a key regulator of insulin signaling and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes. 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid has been used to study the role of PTP1B in obesity, type 2 diabetes, and cancer. It has also been used to investigate the molecular mechanisms of PTP1B inhibition and its downstream signaling pathways.
Eigenschaften
IUPAC Name |
6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-17(9-11-4-2-3-5-12(11)15)13-7-6-10(8-16-13)14(18)19/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADQLXJRTOYXMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile](/img/structure/B7588122.png)



![Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate](/img/structure/B7588170.png)

![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B7588176.png)
![(3,5-Dimethoxyphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7588190.png)

![3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7588196.png)
![5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588200.png)

![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7588205.png)
![5-Chloro-6-[(4-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588220.png)